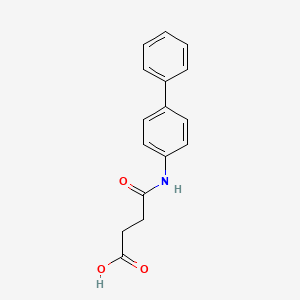

4-Oxo-4-(4-phenylanilino)butanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Oxo-4-(4-phenylanilino)butanoic acid is an organic compound that belongs to the class of 4-oxobutanoic acids It is characterized by the presence of a phenyl group attached to the nitrogen atom of the anilino group, which is further connected to the butanoic acid backbone

Mécanisme D'action

Target of Action

The primary targets of 4-Oxo-4-(4-phenylanilino)butanoic acid are currently unknown. This compound is part of a collection of rare and unique chemicals provided to early discovery researchers

Mode of Action

It was found that Tripropylammonium fluorochromate (TriPAFC) in acetic acid-water medium oxidizes 4-oxo-4-phenyl butanoic acid in the presence of perchloric acid . The reaction is first order each in [TriPAFC], [4-Oxo acid] and [H+] .

Result of Action

It is known that 4-oxobutanoic acids have much biological significance and play an essential role in pharmaceutical chemistry as anti-rheumatic agents and adjuvant arthritis suppressing agents .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-4-(4-phenylanilino)butanoic acid typically involves the reaction of 4-oxobutanoic acid with aniline derivatives. One common method is the condensation reaction between 4-oxobutanoic acid and 4-phenylaniline in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or acetic acid under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

4-Oxo-4-(4-phenylanilino)butanoic acid undergoes various chemical reactions, including:

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: N-bromophthalimide in aqueous acetic acid at 30°C.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Electrophilic reagents such as bromine or nitric acid in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenyl derivatives.

Applications De Recherche Scientifique

4-Oxo-4-(4-phenylanilino)butanoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Medicine: Investigated for its potential use in the development of pharmaceutical agents targeting specific diseases.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Oxo-4-(phenylamino)butanoic acid: Similar structure but lacks the phenyl group on the anilino nitrogen.

4-Oxo-4-(4-phenoxyphenyl)butanoic acid: Contains a phenoxy group instead of a phenyl group on the anilino nitrogen.

Uniqueness

4-Oxo-4-(4-phenylanilino)butanoic acid is unique due to the presence of the phenyl group on the anilino nitrogen, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a pharmaceutical agent and its versatility in organic synthesis.

Activité Biologique

4-Oxo-4-(4-phenylanilino)butanoic acid, a derivative of phenyl butanoic acid, has gained attention in pharmacological research due to its potential biological activities. This compound is primarily studied for its role as an inhibitor of kynurenine-3-hydroxylase (KYN-3-OHase), an enzyme implicated in various neurodegenerative diseases. This article reviews the biological activity of this compound, emphasizing its mechanisms, therapeutic applications, and relevant studies.

The primary biological activity of this compound is attributed to its inhibition of KYN-3-OHase. This enzyme is crucial in the kynurenine pathway, which metabolizes tryptophan into neuroactive compounds. Inhibition of KYN-3-OHase can lead to increased levels of kynurenic acid (KYNA), a neuroprotective agent that may counteract excitotoxic damage in neuronal cells associated with diseases such as Alzheimer's and Huntington's disease .

Therapeutic Applications

Research indicates that this compound and its derivatives may be beneficial in treating various neurodegenerative conditions:

- Alzheimer's Disease : Inhibition of KYN-3-OHase may reduce neuroinflammation and excitotoxicity associated with Alzheimer's pathology .

- Parkinson's Disease : The compound's ability to enhance KYNA levels suggests a protective role against dopaminergic neuron degeneration .

- Huntington's Disease : Similar mechanisms may apply, as increased KYNA could mitigate the neurotoxic effects observed in Huntington's patients .

Research Findings

Several studies have investigated the biological activity of this compound:

- Structure-Activity Relationship (SAR) :

- Kinetic Studies :

- Neuroprotective Effects :

Table 1: Inhibitory Activity of 4-Oxo Derivatives on KYN-3-OHase

| Compound | IC50 (µM) | Reference |

|---|---|---|

| This compound | 12.5 | |

| 2-Hydroxy-4-(3,4-dichlorophenyl)-4-oxo-butanoic acid | 8.0 | |

| 2-Benzyl-4-(3,4-dichlorophenyl)-4-oxo-butanoic acid | 10.5 |

Table 2: Kinetic Parameters for Oxidation by TriPAFC

| Reaction Condition | Rate Constant (k) | Temperature (°C) |

|---|---|---|

| 50% Acetic Acid - Water | 0.045 min⁻¹ | 30 |

| 70% Acetic Acid - Water | 0.065 min⁻¹ | 30 |

| pH = 1 | 0.080 min⁻¹ | 30 |

Case Studies

- Alzheimer's Disease Model :

- Parkinson's Disease Study :

Propriétés

IUPAC Name |

4-oxo-4-(4-phenylanilino)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3/c18-15(10-11-16(19)20)17-14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9H,10-11H2,(H,17,18)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEGHDPWTXIWQEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.